![molecular formula C17H25N5O4S B2411933 3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097916-05-5](/img/structure/B2411933.png)
3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized from glyoxal and ammonia . Other methods may involve reactions with substituted triazoles .Molecular Structure Analysis
The compound contains a cyclopropyl group, an imidazole ring, and a piperidinyl group. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The imidazole ring is a five-membered ring containing two nitrogen atoms . The piperidinyl group is a six-membered ring containing one nitrogen atom.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, which can participate in a variety of chemical reactions due to its amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could enhance its solubility in polar solvents .科学的研究の応用
Antibacterial Activity
Imidazole derivatives have been investigated for their antibacterial potential. Researchers have synthesized various compounds containing the 1,3-diazole ring and evaluated their antibacterial efficacy. These derivatives may serve as promising candidates for combating bacterial infections .
Antitumor Properties
The 1,3-diazole scaffold has shown antitumor activity in preclinical studies. Researchers have explored its derivatives as potential agents against cancer cells. Further investigations are needed to understand their mechanisms of action and optimize their therapeutic potential .
Antioxidant Effects
Some 1,3-diazole derivatives exhibit antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. Their potential application in preventing oxidative stress-related diseases warrants further exploration .
Antiviral Activity
Certain 1,3-diazole-containing drugs have demonstrated antiviral effects. These compounds may inhibit viral replication or entry into host cells. Investigating their efficacy against specific viruses could lead to novel antiviral therapies .
Anti-Inflammatory Potential
Imidazole derivatives, including 1,3-diazole compounds, have been studied for their anti-inflammatory properties. Modulating inflammatory pathways is crucial for managing various inflammatory disorders, and these derivatives may contribute to drug development in this area .
Antidiabetic Effects
Researchers have explored the role of 1,3-diazole derivatives in managing diabetes. These compounds may impact glucose metabolism, insulin sensitivity, or other relevant pathways. Investigating their effects in animal models and clinical trials is essential .
Ulcerogenic Activity
Some commercially available drugs containing the 1,3-diazole ring, such as omeprazole and pantoprazole, are used as antiulcer agents. These compounds inhibit gastric acid secretion and promote ulcer healing. Understanding their mechanisms of action can guide the development of improved therapies .
Other Applications
Beyond the mentioned fields, 1,3-diazole derivatives have been investigated for their potential in treating allergies, pyrexia, and parasitic infections. Their diverse pharmacological activities make them intriguing candidates for drug discovery .
作用機序
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Many imidazole derivatives interact with their targets by forming hydrogen bonds and aromatic interactions, due to the presence of the imidazole ring .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Imidazole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents, which could influence the compound’s absorption and distribution .
Result of Action
Given the broad range of activities of imidazole derivatives, it could potentially have a wide range of effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-cyclopropyl-1-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-3-19-10-15(18-12(19)2)27(25,26)20-8-6-13(7-9-20)21-11-16(23)22(17(21)24)14-4-5-14/h10,13-14H,3-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJJYSVJDIGFMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411850.png)
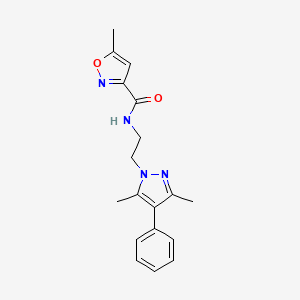
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2411852.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)
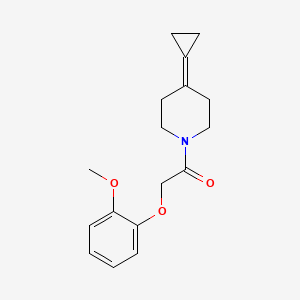
![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2411857.png)
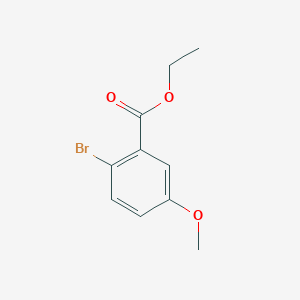
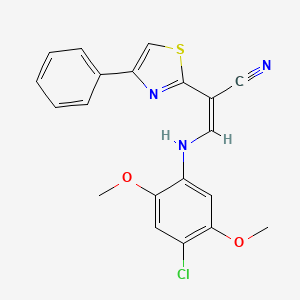

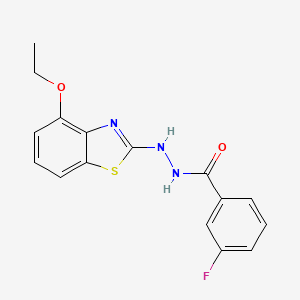
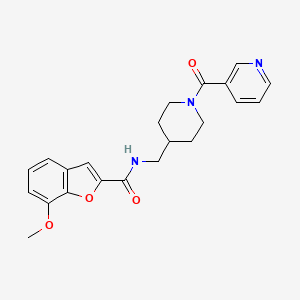
![Octahydro-pyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2411869.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2411870.png)
![(2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide](/img/structure/B2411871.png)